molecular formula C13H9BrClNO B8563115 (6-Bromo-4-chloroquinolin-3-yl)(cyclopropyl)methanone

(6-Bromo-4-chloroquinolin-3-yl)(cyclopropyl)methanone

Cat. No. B8563115
M. Wt: 310.57 g/mol
InChI Key: SKMHXQZCLNKWIE-UHFFFAOYSA-N
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Patent
US09120749B2

Procedure details

Phosphoryl chloride (50 mL, 0.547 mol) was cooled to 0° C. and (6-bromo-4-hydroxyquinolin-3-yl)(cyclopropyl)methanone (21 g, 67.7 mmol) was added. The reaction mixture was stirred at 0° C. for 2 h, at room temperature for 2 h and concentrated. The residue was dissolved in methylene chloride and poured into cold 30% aq. ammonium hydroxide. The aqueous layer was separated and extracted with methylene chloride. The combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by a silica plug to afford the desired product (5.8 g, 22%) as a brown solid: 1H NMR (300 MHz, CDCl3) δ 8.91 (s, J=6.4 Hz, 1H), 8.55-8.49 (m, 1H), 8.07-7.97 (m, 1H), 7.91 (dd, J=8.9, 2.1 Hz, 1H), 2.69-2.54 (m, 1H), 1.50-1.40 (m, 2H), 1.28-1.19 (m, 2H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][C:11]([C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18])=[C:10]2O>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][C:11]([C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18])=[C:10]2[Cl:3]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)C1CC1)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h, at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
poured into cold 30% aq. ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica plug

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)C1CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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